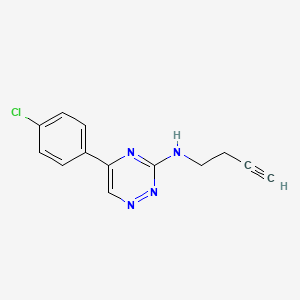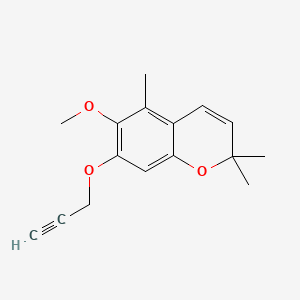
6,7-Bis(diphenylmethylidene)-1,2,3,4,5-pentathiepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Bis(diphenylmethylidene)-1,2,3,4,5-pentathiepane: is a unique organosulfur compound characterized by its pentathiepane ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Bis(diphenylmethylidene)-1,2,3,4,5-pentathiepane typically involves the reaction of diphenylmethane derivatives with sulfur sources under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like Lewis acids to facilitate the formation of the pentathiepane ring.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive sulfur species involved.
Analyse Chemischer Reaktionen
Types of Reactions: 6,7-Bis(diphenylmethylidene)-1,2,3,4,5-pentathiepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the cleavage of the pentathiepane ring, forming simpler sulfur-containing compounds.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler sulfur-containing compounds.
Substitution: Nitrated or halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
6,7-Bis(diphenylmethylidene)-1,2,3,4,5-pentathiepane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in materials science for the development of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of 6,7-Bis(diphenylmethylidene)-1,2,3,4,5-pentathiepane involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of reactive intermediates that can modify biological molecules, potentially leading to antimicrobial or anticancer effects. The exact molecular pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
6,7-Bis(hydroxymethyl)-1H,3H-pyrrolo[1,2-c]thiazole: Known for its activity against triple-negative breast cancer.
6,7-Bis(2-methoxyethoxy)-3H-quinazolin-4-one: Studied for its potential use in medicinal chemistry.
Uniqueness: 6,7-Bis(diphenylmethylidene)-1,2,3,4,5-pentathiepane is unique due to its pentathiepane ring structure, which imparts distinct chemical and physical properties
Eigenschaften
| 118091-25-1 | |
Molekularformel |
C28H20S5 |
Molekulargewicht |
516.8 g/mol |
IUPAC-Name |
6,7-dibenzhydrylidenepentathiepane |
InChI |
InChI=1S/C28H20S5/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)27-28(30-32-33-31-29-27)26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
InChI-Schlüssel |
AFKXLOXXUVGXFX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=C2C(=C(C3=CC=CC=C3)C4=CC=CC=C4)SSSSS2)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(2-Hydroxyphenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14308196.png)
![2-[2-(4-Methylpiperazin-1-yl)ethyl]-1,3-benzoxazole](/img/structure/B14308199.png)

![2-[2-(Benzyloxy)propan-2-yl]oxirane](/img/structure/B14308206.png)




![2-Hydroxy-4-[2-(4-methylphenoxy)ethoxy]benzoic acid](/img/structure/B14308249.png)
